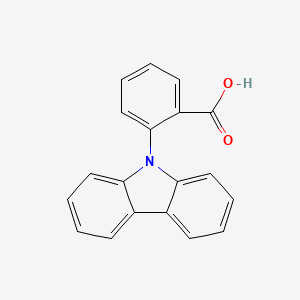![molecular formula C7H14ClNO2 B12099036 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B12099036.png)
3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride: is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its bicyclic structure, which mimics certain natural substrates.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the development of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
- 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
- 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
- 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride
Comparison: Compared to these similar compounds, 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride is unique due to its specific substitution pattern and functional groups. This uniqueness can influence its reactivity, biological activity, and potential applications. For example, the presence of a hydroxyl group in this compound may enhance its solubility and interaction with biological targets compared to its ketone or methyl-substituted counterparts.
Propiedades
IUPAC Name |
3-oxa-9-azabicyclo[3.3.1]nonan-7-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-7-1-5-3-10-4-6(2-7)8-5;/h5-9H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLERARBPHMHUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2COCC1N2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12098961.png)
![sodium;(E)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12098965.png)





![Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12098988.png)





![Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B12099031.png)
